Cas no 2877656-03-4 (N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
![N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2877656-03-4x500.png)
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2877656-03-4
- F6822-3911
- N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide
- AKOS040887461
- N-[[1-(6-Chloro-2-quinoxalinyl)-4-fluoro-4-piperidinyl]methyl]tetrahydro-3-furancarboxamide
-
- インチ: 1S/C19H22ClFN4O2/c20-14-1-2-15-16(9-14)22-10-17(24-15)25-6-4-19(21,5-7-25)12-23-18(26)13-3-8-27-11-13/h1-2,9-10,13H,3-8,11-12H2,(H,23,26)
- InChIKey: RWNSTCBCWSXTKD-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(NCC2(F)CCN(C3C=NC4C(N=3)=CC=C(Cl)C=4)CC2)=O)C1
計算された属性
- せいみつぶんしりょう: 392.1415318g/mol
- どういたいしつりょう: 392.1415318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 628.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 14.96±0.20(Predicted)
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6822-3911-10μmol |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-20mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-2mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-1mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6822-3911-75mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6822-3911-3mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-2μmol |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-50mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6822-3911-5μmol |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6822-3911-10mg |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877656-03-4 | 10mg |
$118.5 | 2023-09-07 |
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamideに関する追加情報
Research Briefing on N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide (CAS: 2877656-03-4)
In recent years, the compound N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide (CAS: 2877656-03-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoxaline and piperidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide involves a multi-step process that emphasizes the incorporation of the chloroquinoxaline moiety and the fluoropiperidine ring. Recent studies have optimized the synthetic route to improve yield and purity, which is critical for its subsequent pharmacological evaluation. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further research.
Pharmacological studies have revealed that this compound exhibits high affinity for specific receptor targets, particularly those involved in neurological and oncological pathways. In vitro assays demonstrate its ability to modulate receptor activity with notable selectivity, suggesting potential applications in treating disorders such as epilepsy, schizophrenia, and certain types of cancer. The fluoropiperidine component is believed to enhance blood-brain barrier penetration, a desirable property for central nervous system (CNS)-targeted therapies.
Recent in vivo studies have further elucidated the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary data indicate favorable bioavailability and a half-life conducive to once-daily dosing, which could simplify clinical regimens. However, challenges such as potential off-target effects and metabolic stability require further investigation to optimize its therapeutic index.
In the context of drug development, N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide has been explored in combination therapies, particularly with existing chemotherapeutic agents, to enhance efficacy and reduce resistance. Synergistic effects have been observed in preclinical models, highlighting its potential as an adjunctive treatment. Additionally, its role in targeted drug delivery systems is being investigated, leveraging its chemical properties to improve specificity and reduce systemic toxicity.
Despite these promising findings, several gaps remain in the understanding of this compound's full therapeutic potential. Ongoing research aims to address these gaps through detailed mechanistic studies and expanded clinical trials. The compound's safety profile, long-term effects, and interactions with other medications are critical areas of focus to ensure its viability as a therapeutic agent.
In conclusion, N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide represents a compelling candidate in the realm of chemical biology and pharmaceutical research. Its unique structural features and promising pharmacological properties position it as a potential lead compound for the development of novel therapies. Continued research and collaboration across academic and industrial sectors will be essential to fully realize its clinical benefits and address existing challenges.
2877656-03-4 (N-{[1-(6-chloroquinoxalin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide) 関連製品
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 4074-43-5(Phenol, 3-butyl-)
- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 1306607-18-0(2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)
- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1909308-49-1(2-aminoadamantane-2-carboxamide hydrochloride)
- 1190312-48-1(3-Bromo-7-methyl-4-azaindole)
- 1188264-63-2(5-Bromo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile)
- 1447960-47-5(3-Bromo-8-methylquinolin-2-amine)




